SR9009 - 1379686-30-2

SR9009

Catalog Number: EVT-282646
CAS Number: 1379686-30-2
Molecular Formula: C20H24ClN3O4S
Molecular Weight: 437.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SR9009, also known as Stenabolic, is a synthetic ligand that acts as a potent and specific agonist for the nuclear receptors REV-ERBα and REV-ERBβ. [] These receptors are integral components of the circadian clock, a biological system governing the rhythmic regulation of physiological processes. [] As an agonist, SR9009 binds to REV-ERBs, enhancing their activity and thereby influencing various cellular functions. [] Its significant role in scientific research stems from its ability to modulate circadian rhythms and downstream metabolic pathways, making it a valuable tool for investigating diverse biological processes and potential therapeutic targets. []

Future Directions
  • REV-ERB-Independent Effects: While SR9009 is widely considered a REV-ERB-specific agonist, recent studies suggest it may also exert REV-ERB-independent effects. [] Further investigation is necessary to fully delineate its molecular targets and to determine the relative contribution of REV-ERB-dependent and -independent mechanisms.

SR9011

Compound Description: SR9011 is a synthetic REV-ERB agonist, similar in structure and function to SR9009. Like SR9009, SR9011 exhibits anti-cancer activity, impacting various oncogenic pathways and demonstrating efficacy against several cancer cell lines.

Relevance: SR9011's structural similarity to SR9009 and shared mechanism of action as REV-ERB agonists make it a closely related compound. Both compounds demonstrate potential as anti-cancer agents due to their ability to induce apoptosis in malignant cells through the regulation of autophagy and de novo lipogenesis.

GSK4112

Compound Description: GSK4112 is another synthetic REV-ERB agonist. Research shows that it can significantly reduce the expression of genes involved in the cholesterol synthesis pathway in the liver. GSK4112 also demonstrates an ability to inhibit TGF-β/cigarette smoke–induced fibroblast differentiation in human fetal lung fibroblast 1 (HFL-1).

Relevance: GSK4112 is related to SR9009 through their shared function as REV-ERB agonists. Both compounds show potential in treating metabolic disorders, including atherosclerosis, by targeting REV-ERBs to regulate cholesterol synthesis and macrophage biology.

SR8278

Compound Description: SR8278 is a REV-ERB antagonist. Studies show it can protect pancreatic beta-cells from the damaging effects of glucotoxicity and cytokine-induced inflammation. This protection is achieved by attenuating beta-cell apoptosis.

Heme

Compound Description: Heme is a naturally occurring porphyrin ring complexed with iron. It serves as a natural ligand for REV-ERBα and -β, directly influencing their activity.

Source and Classification

SR9009 was synthesized in the laboratory of Thomas Burris at St. Louis University, where its pharmacological properties were first characterized. It belongs to a class of compounds known as metabolic modulators, specifically targeting the REV-ERB nuclear receptor family . The compound is often studied in the context of its effects on metabolism and circadian biology, making it a valuable tool for researchers exploring these areas.

Synthesis Analysis

The synthesis of SR9009 involves a multi-step process utilizing readily available starting materials. The primary synthetic route includes the reductive amination of 5-nitro-2-thiophenecarboxaldehyde with various amines to form the final product .

Technical Details

  1. Step 1: A solution of 5-nitro-2-thiophenecarboxaldehyde is reacted with an appropriate amine in the presence of reducing agents.
  2. Step 2: The reaction mixture is purified using techniques such as high-performance liquid chromatography to isolate SR9009 with high purity.
  3. Characterization: The synthesized compound is characterized using methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

The molecular structure of SR9009 is characterized by its lipophilic nature, allowing it to cross cell membranes effectively. The compound's molecular formula is C20H24ClN3O2S, with a molecular weight of approximately 393.93 g/mol.

Structural Data

  • Molecular Formula: C20H24ClN3O2S
  • Molecular Weight: 393.93 g/mol
  • Key Functional Groups: Contains thiophene and amine groups which are essential for its biological activity.
Chemical Reactions Analysis

SR9009 undergoes various metabolic transformations primarily mediated by cytochrome P450 enzymes in the liver. These reactions include:

  1. Hydroxylation: Addition of hydroxyl groups to the molecule.
  2. Dealkylation: Removal of alkyl groups from the compound.
  3. Oxidation: Conversion of functional groups to higher oxidation states.

These reactions yield several metabolites that can influence the pharmacokinetics and pharmacodynamics of SR9009 .

Mechanism of Action

SR9009 exerts its biological effects by binding directly to REV-ERBα and REV-ERBβ receptors, enhancing their repressor activity on target genes involved in metabolic pathways such as lipid metabolism and inflammation .

Process and Data

  • Binding Affinity: The half-maximal inhibitory concentration (IC50) values for SR9009 are approximately 670 nM for REV-ERBα and 800 nM for REV-ERBβ, indicating strong binding affinity .
  • Gene Regulation: Activation of these receptors leads to altered expression of genes involved in circadian rhythms and energy metabolism, demonstrating SR9009's role as a significant metabolic modulator.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Limited solubility in water; soluble in organic solvents such as dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Lipophilicity: High lipophilicity facilitates cellular uptake.

These properties are crucial for understanding how SR9009 behaves in biological systems and its potential therapeutic applications .

Applications

SR9009 has several promising applications in scientific research:

  1. Circadian Rhythm Studies: Used extensively to explore the role of REV-ERBs in regulating circadian rhythms, affecting sleep/wake cycles and metabolic rhythms .
  2. Metabolic Disorders: Investigated for its potential therapeutic effects on conditions like obesity and diabetes, showing improvements in glucose tolerance and lipid profiles .
  3. Cancer Research: Emerging evidence suggests that SR9009 may inhibit cancer cell proliferation and induce apoptosis through modulation of metabolic pathways critical for cancer cell survival .
Introduction to SR9009: Discovery and Molecular Characterization

Historical Context and Development by Thomas Burris at Scripps Research Institute

SR9009 (Stenabolic) emerged from pioneering circadian rhythm research at The Scripps Research Institute under Professor Thomas Burris. First described in a landmark 2012 Nature publication, this synthetic compound was developed as part of a strategic effort to pharmacologically target circadian clock components for metabolic regulation [1]. Burris' team designed SR9009 through rational drug design approaches focused on the nuclear receptor REV-ERB, which they identified as a key regulator linking circadian machinery to metabolic pathways. The compound was developed alongside its analog SR9011, with both representing the first-generation synthetic ligands capable of specifically modulating REV-ERB activity [7] [8]. The initial research demonstrated that SR9009 administration reduced obesity in animal models by influencing lipid and glucose metabolism, establishing its potential as a metabolic modulator [1]. This discovery marked a significant advancement in the field of chronopharmacology, providing researchers with a tool to dissect the complex relationships between circadian rhythms and physiological processes.

Chemical Structure and Pharmacokinetic Properties

SR9009 (chemical name: ethyl 3-(((4-chlorobenzyl)((5-nitrothiophen-2-yl)methyl)amino)methyl)pyrrolidine-1-carboxylate) is a small molecule with the molecular formula C₂₀H₂₄ClN₃O₄S and a molecular weight of 437.94 g/mol [10]. Its structure features a pyrrolidine carboxylic acid core with substituted aromatic moieties that facilitate target binding: a 4-chlorophenyl group and a 5-nitrothiophene group connected via an amino-methyl linkage. These structural elements enable its function as a REV-ERB agonist [9].

Table 1: Chemical Properties of SR9009

PropertySpecification
Chemical FormulaC₂₀H₂₄ClN₃O₄S
Molecular Weight437.94 g/mol
CAS Number1379686-30-2
SolubilitySoluble in DMSO and ethanol
Purity (Research Grade)>98%
Storage Conditions-20°C for long-term stability

Pharmacokinetically, SR9009 exhibits characteristics that pose challenges for therapeutic development. The compound demonstrates poor oral bioavailability and rapid metabolism in vivo, limiting its systemic exposure and tissue distribution [3]. While exact human pharmacokinetic parameters remain uncharacterized due to its research-grade status, animal studies indicate a short half-life that necessitates frequent administration to maintain therapeutic effects. These pharmacokinetic limitations have confined SR9009 primarily to preclinical research applications where controlled administration methods (e.g., intraperitoneal injection) can be employed to bypass absorption barriers [6].

Classification as a REV-ERBα/β Agonist: Target Specificity and Binding Dynamics

SR9009 functions as a synthetic agonist for REV-ERB nuclear receptors, specifically targeting both REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) isoforms. Quantitative binding assays demonstrate its inhibitory concentration (IC₅₀) values of 670 nM for REV-ERBα and 800 nM for REV-ERBβ, indicating moderate but pharmacologically relevant affinity [10] [8]. As an agonist, SR9009 enhances the constitutive repressive activity of REV-ERB receptors, which function as transcriptional repressors within the core circadian clock machinery [1] [3].

The binding dynamics involve SR9009 interacting with the ligand-binding domain of REV-ERB proteins, stabilizing their interaction with nuclear receptor co-repressor 1 (NCOR1) and histone deacetylase 3 (HDAC3) complexes. This stabilization enhances their repressive function on target genes [3] [9]. Transcriptional regulation occurs through REV-ERB binding to specific DNA response elements—RevRE (RORE) motifs—within promoter regions of clock-controlled genes. SR9009-mediated activation amplifies repression of genes involved in metabolic processes, inflammation, and cellular proliferation [3].

Notably, emerging evidence suggests SR9009 may exert some REV-ERB-independent effects. A 2019 study demonstrated that SR9009 affects cell proliferation and metabolism in REV-ERBα/β double-knockout models, indicating potential off-target activities or alternative mechanisms [6] [8]. These findings highlight the complexity of SR9009's pharmacological actions beyond its canonical REV-ERB agonism.

Properties

CAS Number

1379686-30-2

Product Name

SR9009

IUPAC Name

ethyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate

Molecular Formula

C20H24ClN3O4S

Molecular Weight

437.9 g/mol

InChI

InChI=1S/C20H24ClN3O4S/c1-2-28-20(25)23-10-9-16(13-23)12-22(11-15-3-5-17(21)6-4-15)14-18-7-8-19(29-18)24(26)27/h3-8,16H,2,9-14H2,1H3

InChI Key

MMJJNHOIVCGAAP-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-]

Solubility

Soluble to 100 mM in DMSO and to 100 mM in ethanol

Synonyms

SR9009; SR 9009; SR-9009; Stenabolic.

Canonical SMILES

CCOC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.